BS3-d4 Deuterated Crosslinker
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Overview
Description
BS3-d4 Deuterated Crosslinker, or Bis(Sulfosuccinimidyl) 2,2,7,7-suberate-d4, is a water soluble and membrane impermeable, protein crosslinking agent with four deuterium atoms to provide a four dalton shift by mass spectrometry.
Scientific Research Applications
Probing Conformational Changes in Protein Complexes
BS3-d4, a deuterated variant of the bis(sulfosuccinimidyl)suberate (BS3) cross-linker, is instrumental in studying conformational changes in protein complexes. This approach involves using nondeuterated BS3-d0 and deuterated BS3-d4 to compare the cross-linking in protein complexes under different conditions, such as ligand binding or phosphorylation changes. This method was applied to investigate subunit interactions in ATP synthase affected by dephosphorylation, demonstrating its utility in assessing the impact of various stimuli on protein complexes (Schmidt & Robinson, 2014).
Enhancing Structural Biology Studies
BS3-d4 plays a significant role in integrative structural biology, particularly in chemical crosslinking mass spectrometry (XL-MS). This method, which involves cross-linking protein complexes and characterizing them using mass spectrometry, leverages BS3-d4 to establish distance constraints between amino acids, thereby providing insights into protein structures and interactions. This application has been demonstrated in studies involving proteins with complex structures (Merkley et al., 2014).
Investigating Protein Interactions and Aggregations
BS3-d4 is also used to study protein interactions and aggregations. For instance, it has been utilized to explore the interactions within soluble aggregates of monoclonal antibodies, providing valuable insights for bioengineering and pharmaceutical studies (Zhao, Hao, & Gu, 2013).
Exploring the Structure of Polymer Blends
In the field of materials science, BS3-d4 contributes to understanding the thermodynamics and phase separation in polymer blends. Studies have examined the crosslinking of deuterated polystyrene in such blends, revealing the influence of crosslinking on the system's free energy and phase behavior (Briber & Bauer, 1991).
Analyzing Protein Conformations
The use of BS3-d4 in conjunction with mass spectrometry aids in the analysis of protein conformations. This application is evident in studies involving isotopically labeled cross-linkers like BS3-d4, which tag cross-linked regions in proteins, thereby enabling the investigation of protein structures at a low resolution (Nielsen et al., 2007).
Properties
Molecular Formula |
C16H14D4N2Na2O14S2 |
---|---|
Molecular Weight |
576.44 |
IUPAC Name |
Suberic acid-2,2,7,7-d4 bis (3-sulfo-N-hydroxysuccinimide ester) disodium salt |
InChI |
InChI=1S/C16H20N2O14S2.2Na/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30;;/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2/i5D2,6D2;; |
InChI Key |
MGJYOHMBGJPESL-JVDLJEIDSA-L |
SMILES |
O=C(ON1C(CC(S(=O)([O-])=O)C1=O)=O)C([2H])([2H])CCCCC([2H])([2H])C(ON2C(CC(S(=O)([O-])=O)C2=O)=O)=O.[Na+].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BS3-d4, BS3-d4 Deuterated Crosslinker, Deuterated Crosslinker BS3-d4, D4-BS3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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